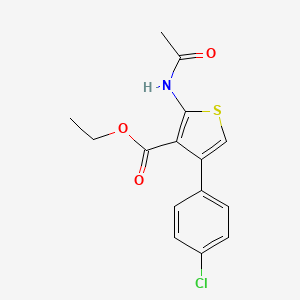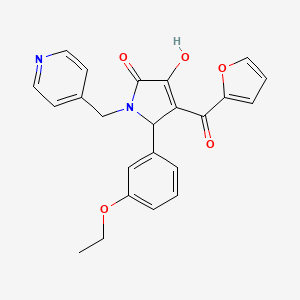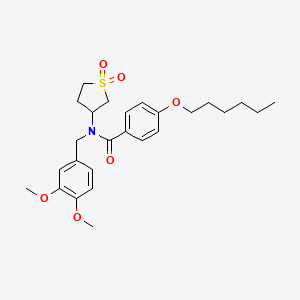
(5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-Cyclopentyl-5-(2,3-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on ist eine synthetische organische Verbindung, die zur Thiazolidinon-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinon-Ring, eine Cyclopentylgruppe und eine Dimethoxybenzyliden-Einheit umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-3-Cyclopentyl-5-(2,3-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise die Kondensation eines Thiazolidinon-Derivats mit einer Cyclopentylgruppe und einer Dimethoxybenzyliden-Einheit. Die Reaktion wird in der Regel unter milden Bedingungen durchgeführt, oft in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat. Das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern, das dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt wird.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für (5Z)-3-Cyclopentyl-5-(2,3-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Labor-Syntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungsverfahren umfassen, um sicherzustellen, dass die Verbindung den Industriestandards entspricht.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-3-Cyclopentyl-5-(2,3-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Thioxo-Gruppe in ein Thiol oder andere reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an der Benzyliden-Einheit.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Acylierungsmittel können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Thiole oder andere reduzierte Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Sie hat sich als bioaktives Molekül mit antimikrobiellen, antimykotischen und krebshemmenden Eigenschaften gezeigt.
Medizin: Es werden Forschungen betrieben, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-3-Cyclopentyl-5-(2,3-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann die antimikrobielle Aktivität beispielsweise auf seine Fähigkeit zurückzuführen sein, bakterielle Zellmembranen zu stören oder wichtige Enzyme zu hemmen. In der Krebsforschung kann die Verbindung durch verschiedene Signalwege Apoptose induzieren oder die Zellproliferation hemmen.
Wirkmechanismus
The mechanism of action of (5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5Z)-3-Cyclopentyl-5-(2,3-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on
- (5Z)-3-Cyclopentyl-5-(2,3-Dimethoxybenzyliden)-2-oxo-1,3-thiazolidin-4-on
- (5Z)-3-Cyclopentyl-5-(2,3-Dimethoxybenzyliden)-2-imino-1,3-thiazolidin-4-on
Einzigartigkeit
Die Einzigartigkeit von (5Z)-3-Cyclopentyl-5-(2,3-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on liegt in seinen spezifischen strukturellen Merkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitäts-, Stabilitäts- und Bioaktivitätsprofile aufweisen, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C17H19NO3S2 |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
(5Z)-3-cyclopentyl-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H19NO3S2/c1-20-13-9-5-6-11(15(13)21-2)10-14-16(19)18(17(22)23-14)12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3/b14-10- |
InChI-Schlüssel |
UXBPOSIJVDWIJK-UVTDQMKNSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12135351.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135353.png)
![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide](/img/structure/B12135358.png)
![N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide](/img/structure/B12135360.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135371.png)
![N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135378.png)
![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)
![N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135385.png)

![N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12135388.png)

![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12135399.png)
methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12135401.png)
